molecular formula C21H18BrNO2 B6105138 N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide

N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide

Cat. No. B6105138
M. Wt: 396.3 g/mol
InChI Key: CEMMERPVHPBLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide, also known as BPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 422.3 g/mol.

Mechanism of Action

The mechanism of action of N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by interacting with specific cellular targets such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been reported to interact with estrogen receptors, which may explain its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to enhance plant growth and improve crop yield.

Advantages and Limitations for Lab Experiments

N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, this compound has some limitations, such as its limited stability in aqueous solutions and its potential to form aggregates in solution, which may affect its biological activity.

Future Directions

There are several future directions for research on N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide. One area of interest is the development of this compound-based polymers and materials with unique properties and applications. Another area of interest is the investigation of this compound's mechanism of action and its potential targets in cancer cells and other cell types. Additionally, more studies are needed to determine the optimal conditions for the synthesis and purification of this compound, as well as its stability and solubility in different environments.

Synthesis Methods

N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide can be synthesized using a multistep process that involves the reaction of 2-bromo-4-methylphenol with 2-biphenylcarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride and purified using recrystallization to obtain pure this compound.

Scientific Research Applications

N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent. In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials.

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO2/c1-15-11-12-20(18(22)13-15)25-14-21(24)23-19-10-6-5-9-17(19)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMMERPVHPBLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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